5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The carboxamide group is introduced through an amidation reaction. This involves the reaction of the halogenated pyridine with an amine derivative, such as 2-fluorobenzylamine, under appropriate conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic agents.
Biological Studies: Researchers study the compound’s effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyridine: A precursor in the synthesis of the target compound, used in various chemical reactions.
2-fluorobenzylamine: An amine derivative used in the amidation step of the synthesis.
Uniqueness
5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide is unique due to the combination of halogen atoms and the fluorophenylmethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFN2O/c14-10-5-9(7-17-12(10)15)13(19)18-6-8-3-1-2-4-11(8)16/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEXBBYODMAACK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=C(N=C2)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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